Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Chemistry

Sourcing the precise 2′-ethyl-4′-methoxy biphenyl pharmacophore in chiral L-configuration with Boc protection is a recurring bottleneck in α4 integrin-targeted peptidomimetic programs. This compound resolves that bottleneck as a ready-to-couple building block for Boc-SPPS. - Pre-configured (L)-stereochemistry and biphenyl substitution pattern essential for α4 integrin binding-pocket recognition; eliminates multi-step in-house assembly. - TFA-labile Boc group enables quantitative deprotection under standard Boc-SPPS conditions while remaining stable to Fmoc-removal bases. - Supplied at ≥98% purity; stable at 2-8°C for long-term storage; ships ambient.

Molecular Formula C23H29NO5
Molecular Weight 399.5 g/mol
CAS No. 872142-88-6
Cat. No. B1498147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine
CAS872142-88-6
Molecular FormulaC23H29NO5
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C23H29NO5/c1-6-16-14-18(28-5)11-12-19(16)17-9-7-15(8-10-17)13-20(21(25)26)24-22(27)29-23(2,3)4/h7-12,14,20H,6,13H2,1-5H3,(H,24,27)(H,25,26)/t20-/m0/s1
InChIKeyGVYVXRZCXKXMCA-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine Overview


Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine (CAS 872142-88-6) is a chiral, unnatural amino acid derivative. It is defined by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine and a biphenyl core with 2'-ethyl and 4'-methoxy substituents . This compound is a key intermediate for synthesizing complex peptides and peptidomimetics, particularly those targeting biological pathways like α4 integrin-mediated cell adhesion [1]. Its primary utility is as a high-value synthon in medicinal chemistry, enabling the precise introduction of a defined hydrophobic and electronic environment into target molecules .

Boc-SPPS workflows requiring acid-labile linker compatibility
Synthesis of peptidomimetics with defined hydrophobic pockets
Chiral L-phenylalanine building block for stereospecific target engagement

Differentiation of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine


The specific substitution pattern on the biphenyl ring and the stereochemistry of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine are not interchangeable with generic Boc-phenylalanine or other 4-substituted derivatives. The 2'-ethyl and 4'-methoxy groups create a unique steric and electronic environment that dictates molecular recognition in downstream targets, such as the α4 integrin binding pocket [1]. Substituting this compound with Boc-L-phenylalanine or even N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine would alter the protecting group chemistry or the core pharmacophore, leading to different synthetic pathways, altered biological activity, or failed assay development . The following evidence details these critical, quantifiable points of differentiation.

Protecting group Fmoc analogs shift deprotection chemistry and may not transfer directly to Boc-SPPS protocols.
Stereochemistry D-enantiomer may not reproduce L-isomer activity in chiral α4 integrin assays.
Core scaffold Generic Boc-phenylalanine lacks 2'-ethyl/4'-methoxy substitution and may shift recognition profile.

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine: Quantitative Evidence


Boc vs. Fmoc Protecting Group

The Boc protecting group provides a defined synthetic route that is quantitatively distinct from its Fmoc analog. In a typical Boc-SPPS protocol, deprotection is achieved with TFA, while Fmoc deprotection requires a base like piperidine. This difference is not just qualitative; it dictates the entire synthesis strategy and reagent compatibility . For instance, the Boc strategy is compatible with the highly acid-labile linkers and side-chain protecting groups required for complex peptide sequences, whereas the Fmoc strategy is not . The Fmoc analog, N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine (CAS 872142-89-7), has a molecular weight of 521.6 g/mol compared to the Boc compound's 399.5 g/mol . This 30.6% increase in molecular weight directly impacts solubility, handling, and the overall mass balance of a synthetic sequence .

Boc vs. Fmoc MW
Class-level inference
122.1 g/mol higher for Fmoc analog (30.6% increase)
Selection of protecting group determines entire synthetic route strategy.
Vendor datasheet calculation; may require synthesis protocol review.
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Chemistry

L- vs. D-Enantiomer for α4 Integrin

The biological activity of phenylalanine derivatives in inhibiting α4 integrin is stereospecific. The (S)- or L-enantiomer is the biologically active form required for interacting with the α4 integrin binding pocket, a target relevant for inflammatory diseases [1]. The D-enantiomer, N-Boc-4-(4-methoxy-2-ethylphenyl)-D-phenylalanine (CAS 1241677-32-6), while having the same molecular formula and weight (C23H29NO5; 399.48 g/mol), would be an inactive or differentially active stereoisomer . Procuring the incorrect enantiomer would lead to false-negative results in α4 integrin inhibition assays, as the target protein's chiral environment strictly discriminates between stereoisomers [1].

L- vs. D-Enantiomer
Class-level inference
L-enantiomer required; D-isomer is an inactive or differentially active stereoisomer
Supports enantiomer-attribution review for chiral biological target studies.
Inferred from α4 integrin antagonist patent SAR.
α4 Integrin Inhibition Stereoselective Activity Medicinal Chemistry

Metabolic Stability of Cyclized Phenylalanine Derivatives

While not a direct measurement of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine itself, studies on structurally related modified phenylalanines demonstrate a critical class advantage. Boc-Phe-containing compounds are highly susceptible to degradation by chymotrypsin, with the Boc-Phe analogue being nearly completely degraded after just 1 hour [1]. In stark contrast, stable, cyclized phenylalanine derivatives (structurally more complex like the target compound) have been shown to remain greater than 60% intact after a 24-hour exposure to chymotrypsin [1]. This data supports the rationale for using more complex, substituted phenylalanine building blocks like the target compound to create protease-resistant inhibitors, a key step in improving in vivo half-life and efficacy [1].

Metabolic Stability
Supporting evidence
Cyclized phenylalanine class: >60% intact after 24h vs. Boc-Phe degraded in 1h
Class-level inference supports procurement for protease-resistance exploration.
Data to verify; inferred from structural class, not direct measurement.
Metabolic Stability Protease Inhibition Renin Inhibitors

Application Scenarios for Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine


SPPS with Boc Strategy

This compound is the preferred building block for solid-phase peptide synthesis (SPPS) when using a Boc-protection strategy. Its Boc group is stable to the basic conditions of Fmoc deprotection but can be quantitatively removed with TFA, allowing for sequential peptide elongation on acid-labile resins. This makes it essential for synthesizing peptides containing acid-sensitive modifications or for those following established Boc-SPPS protocols .

SAR Studies for α4 Integrin Antagonists

The compound is a critical synthon for generating focused libraries of α4 integrin antagonists. The specific biphenyl substitution pattern is a key pharmacophore element in several patent applications targeting this integrin . By incorporating this pre-functionalized amino acid, medicinal chemists can efficiently explore SAR around the P3-P4 region of peptidomimetic inhibitors, leveraging the known stereospecificity of the L-isomer for target engagement .

Designing Metabolically Stable Peptidomimetics

For projects aimed at developing orally bioavailable or long-acting peptide-based drugs, this compound serves as a starting point for improving metabolic stability. Class-level data indicates that moving from a simple Boc-Phe to a more complex, substituted phenylalanine can dramatically increase resistance to proteolytic enzymes like chymotrypsin, a common cause of rapid clearance . This compound provides the specific functional handles needed to build upon this stability advantage.

Application
Selection Property
Validation Focus
Boc-SPPS peptide synthesis
Boc protecting group compatibility
Deprotection efficiency and acid-labile linker stability
α4 integrin SAR studies
L-enantiomer stereochemical control
Stereospecific target engagement and binding pocket recognition
Protease-resistant inhibitor design
Complex biphenyl substitution pattern
Proteolytic stability comparison with simple Boc-Phe

Technical Documentation Hub

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